

Applications of 3,5-Dimethylisoxazol-4-amine in Medicinal Chemistry: A Detailed Overview

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Compound of Interest

Compound Name: 3,5-Dimethylisoxazol-4-amine

Cat. No.: B1295807

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The compound **3,5-dimethylisoxazol-4-amine** serves as a versatile scaffold in medicinal chemistry, primarily utilized in the design and synthesis of potent kinase inhibitors and other therapeutic agents. Its rigid isoxazole core, coupled with the reactive amine functionality, provides a valuable starting point for the development of novel drug candidates. This document outlines key applications, presents quantitative data for synthesized derivatives, provides detailed experimental protocols, and visualizes relevant biological pathways and synthetic workflows.

Application Notes

The primary application of the **3,5-dimethylisoxazol-4-amine** scaffold is in the development of inhibitors for Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4. These proteins are key regulators of gene transcription and are considered significant targets in oncology. The 3,5-dimethylisoxazole moiety acts as an effective bioisostere for acetylated lysine, enabling it to bind to the acetyl-lysine binding pocket of bromodomains.

Derivatives of **3,5-dimethylisoxazol-4-amine** have demonstrated significant potential in the following areas:

- Oncology: As potent and selective inhibitors of BRD4 for the treatment of various cancers, including leukemia and colorectal cancer.^{[1][2]} These inhibitors function by displacing BRD4

from chromatin, leading to the downregulation of oncogenes like c-Myc, cell cycle arrest, and apoptosis.[1][2]

- Neuroscience: A derivative, 3,5-dimethyl-isoxazole-4-carboxylic acid, has been identified as a histamine H3 receptor antagonist with potential applications in the treatment of depression.

Data Presentation: BRD4 Inhibitory Activity

The following tables summarize the in vitro activity of various 3,5-dimethylisoxazole derivatives as BRD4 inhibitors.

Table 1: In vitro BRD4 Inhibitory Activity of 3,5-Dimethylisoxazole Derivatives.

Compound	Target	IC50 (nM)
11h	BRD4(1)	27.0
BRD4(2)	180	
11d	BRD4	550
11e	BRD4	860
11f	BRD4	800
22	BRD4	Not specified

Table 2: Anti-proliferative Activity of 3,5-Dimethylisoxazole Derivatives in Cancer Cell Lines.

Compound	Cell Line	IC50 (μM)
11h	HL-60	0.120
MV4-11		0.09
11d	MV4-11	0.19
11e	MV4-11	0.32
11f	MV4-11	0.12
22	HCT116	0.162

Experimental Protocols

Protocol 1: Synthesis of N-1-(3,5-dimethyl-4-isoxazolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamides

This protocol describes a five-step synthesis starting from 4-amino-3,5-dimethylisoxazole.

Step 1: Synthesis of Ethyl 3-(3,5-dimethyl-4-isoxazolylamino)-3-oxopropanoate. A mixture of 4-amino-3,5-dimethylisoxazole (0.1 mol) and diethyl malonate (0.1 mol) is heated at 160-170°C for 2 hours. The resulting solid is cooled, triturated with ether, filtered, and recrystallized from ethanol.

Step 2: Synthesis of 3-(3,5-Dimethyl-4-isoxazolylamino)-3-oxopropanoic acid. The product from Step 1 (0.01 mol) is dissolved in a 10% sodium hydroxide solution (25 mL) and stirred for 4 hours at room temperature. The solution is then acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried.

Step 3: Synthesis of N'-(3-(3,5-dimethyl-4-isoxazolylamino)-3-oxopropanoyl)propanehydrazide. A mixture of the product from Step 2 (0.01 mol), ethanol (50 mL), and concentrated sulfuric acid (2-3 drops) is refluxed for 6 hours. The solvent is removed under reduced pressure, and the residue is treated with a cold, saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

Step 4: Synthesis of 3-(3,5-dimethylisoxazolyl)propanohydrazide. The product from Step 3 (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (30 mL) are refluxed for 5 hours. The solvent is evaporated, and the residue is cooled. The separated solid is filtered and recrystallized from ethanol.

Step 5: Synthesis of N-1-(3,5-dimethyl-4-isoxazolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamides. A mixture of the product from Step 4 (0.001 mol), potassium hydroxide (0.001 mol), and carbon disulfide (0.0015 mol) in ethanol (20 mL) is refluxed for 10 hours. The solvent is removed, and the residue is dissolved in water. The solution is acidified with acetic acid. The precipitated solid is filtered and dried. This intermediate is then refluxed with various arylhydrazines in the presence of a catalytic amount of acetic acid to yield the final products.

Protocol 2: BRD4 Inhibition Assay (AlphaScreen)

This protocol describes a general method for evaluating the BRD4 inhibitory activity of synthesized compounds.

1. Reagents and Materials:

- Recombinant human BRD4(1) protein
- Biotinylated histone H4 peptide (acetylated)
- Streptavidin-coated donor beads
- Anti-6xHis antibody-conjugated acceptor beads
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- Test compounds dissolved in DMSO

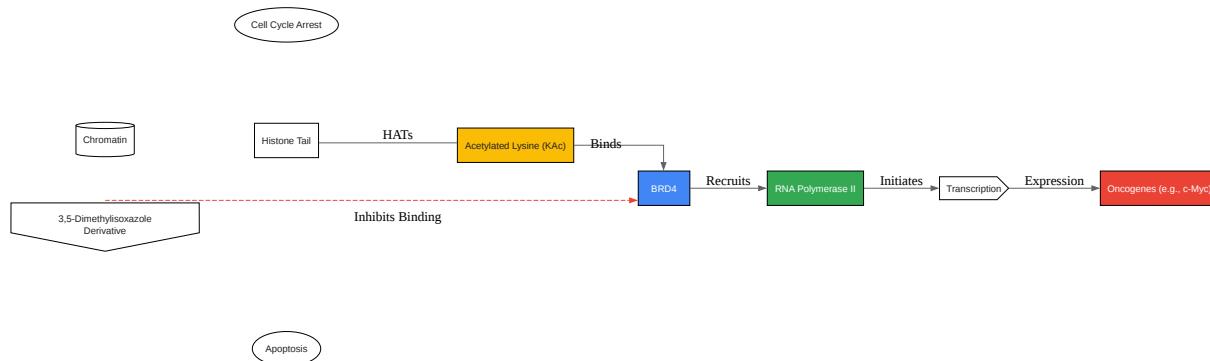
2. Procedure:

- Add 2.5 μ L of test compound solution (in varying concentrations) to the wells of a 384-well plate.
- Add 5 μ L of a solution containing BRD4(1) protein and the biotinylated histone H4 peptide to each well.
- Incubate the plate at room temperature for 30 minutes.
- Add 5 μ L of a suspension of streptavidin-coated donor beads and anti-6xHis acceptor beads to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Read the plate using an AlphaScreen-compatible plate reader.

3. Data Analysis:

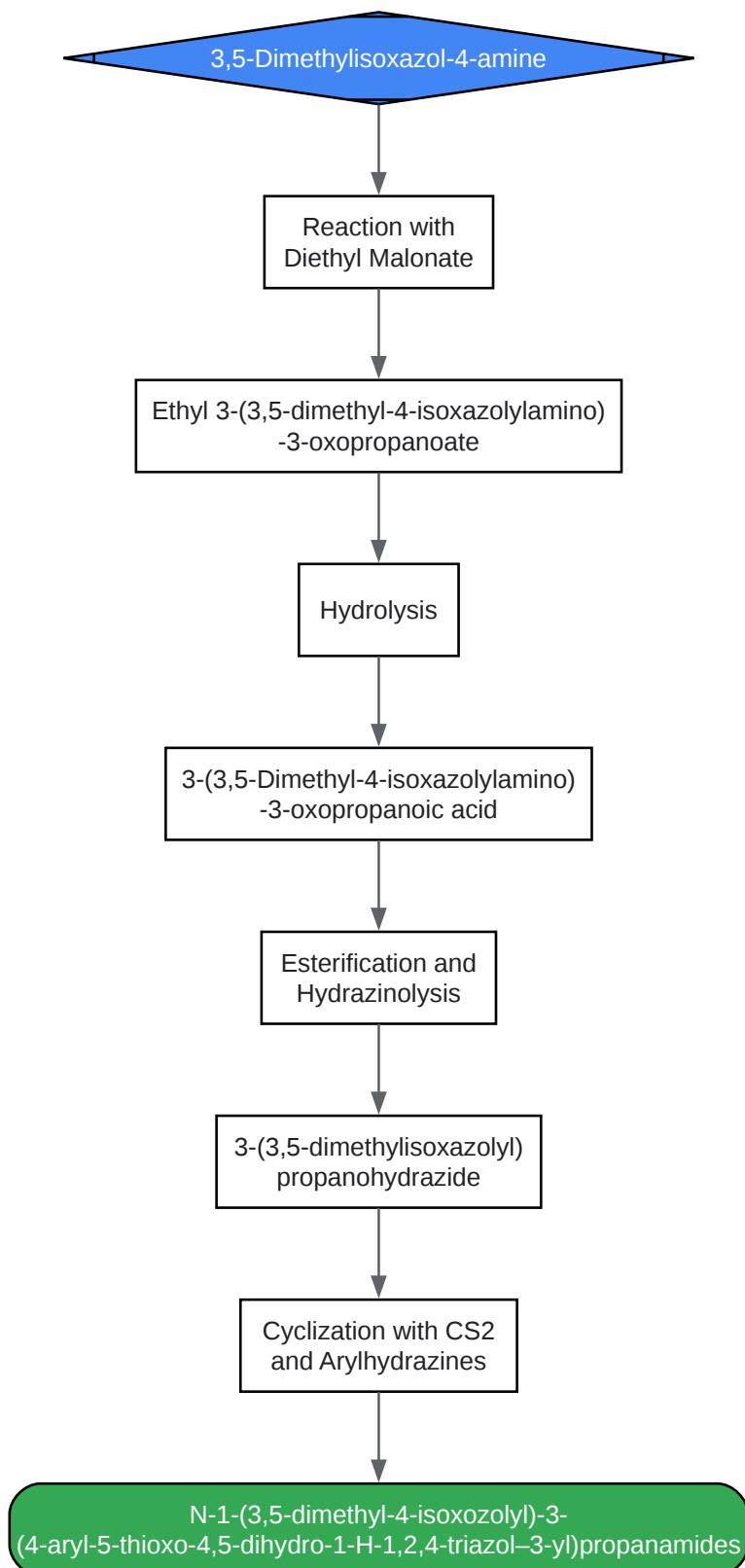
- The IC₅₀ values are calculated by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Visualizations



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Caption: BRD4 Inhibition Signaling Pathway.

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Caption: General Synthetic Workflow.

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References

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- 2. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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